REACTION_SMILES
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[CH3:31][N:32]([CH3:33])[CH:34]=[O:35].[Cl:23][CH2:24][C:25]([CH3:26])([CH3:27])[N:28]([CH3:29])[CH3:30].[ClH:22].[H-:18].[H:20][H:21].[Na+:19].[c:1]1(-[c:7]2[c:8](=[S:17])[nH:9][c:10]3[cH:11][cH:12][cH:13][cH:14][c:15]3[cH:16]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[ClH:23].[c:1]1(-[c:7]2[c:8]([S:17][CH2:24][C:25]([CH3:26])([CH3:27])[N:28]([CH3:29])[CH3:30])[n:9][c:10]3[cH:11][cH:12][cH:13][cH:14][c:15]3[cH:16]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C(C)(C)CCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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S=c1[nH]c2ccccc2cc1-c1ccccc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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S=c1[nH]c2ccccc2cc1-c1ccccc1
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Name
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Type
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product
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Smiles
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Cl
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Name
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|
Type
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product
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Smiles
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CN(C)C(C)(C)CSc1nc2ccccc2cc1-c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |